molecular formula C19H15N3O2S B3125281 methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate CAS No. 321998-66-7

methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate

Cat. No.: B3125281
CAS No.: 321998-66-7
M. Wt: 349.4 g/mol
InChI Key: RHDWBYRBEAOGPG-UHFFFAOYSA-N
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Description

“Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate” is a chemical compound . It’s a derivative of pyrazole, which is an organic compound having a molecular formula C3H4N2 . Pyrazoles exhibit a wide range of biological activities such as anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine . In acidic medium, it yields 4-cyano pyrazole, whereas in basic medium, it yields 5-amino pyrazoles as the major product .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is a five-member ring structure with three carbon and adjacent two nitrogen atoms . The high melting point (m.p.) and boiling point (b.p.) of pyrazole compared with 1-alkyl or aryl substituted pyrazoles are due to intermolecular hydrogen bonding which results in the dimer .


Chemical Reactions Analysis

Pyrazole is resistant to oxidation and reduction reactions due to loss of aromaticity, but it can be hydrogenated catalytically, first to pyrazoline, and then to pyrazolidine . Both of these compounds are stronger bases than pyrazole . Pyrazole ring system is resistant to oxidizing agents but the side chain may be oxidized to carboxylic acid group in the presence of potassium permanganate .


Physical and Chemical Properties Analysis

The physical properties of pyrazole include a colorless solid appearance, boiling points (b.p) of 186-188°C, melting point (m.p.) of 67-70°C, a weak base Pk b = 11.5 (p K a of the conjugated acid 2.49 at 25 °C), and solubility in water .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

The synthesis of heterocyclic compounds, including pyrazoles, is of significant interest due to their wide-ranging applications in medicinal chemistry and material science. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their utility as a building block for synthesizing a variety of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and others. This review underscores the importance of pyrazoline derivatives in synthesizing complex heterocycles, potentially aligning with the synthetic methodologies applicable to the compound of interest (Gomaa & Ali, 2020).

Biological Activities and Applications

While the direct biological applications of "methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate" were not detailed in available literature, research into related compounds offers a glimpse into potential areas of interest. For instance, Sharma et al. (2021) discuss the synthesis and medicinal significance of methyl-substituted pyrazoles, highlighting their broad spectrum of biological activities. This suggests that structurally related compounds, such as the one , may also exhibit notable biological or pharmaceutical activities, warranting further investigation (Sharma et al., 2021).

Synthetic Methodologies and Chemical Properties

Research into the synthetic utilities of compounds like o-phenylenediamines for generating benzimidazoles, quinoxalines, and benzo[1,5]diazepines further elucidates the synthetic pathways that could be relevant to the compound of interest. Ibrahim (2011) provides a comprehensive review of the synthetic approaches for these heterocyclic frameworks, potentially offering insights into the synthetic versatility of compounds with similar structural motifs (Ibrahim, 2011).

Properties

IUPAC Name

methyl 2-(4-cyano-2-methyl-5-phenylpyrazol-3-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-22-18(25-16-11-7-6-10-14(16)19(23)24-2)15(12-20)17(21-22)13-8-4-3-5-9-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDWBYRBEAOGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166702
Record name Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-66-7
Record name Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)thio]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321998-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(4-cyano-1-methyl-3-phenyl-1H-pyrazol-5-yl)thio]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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